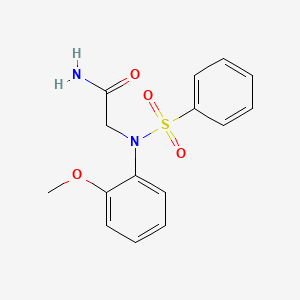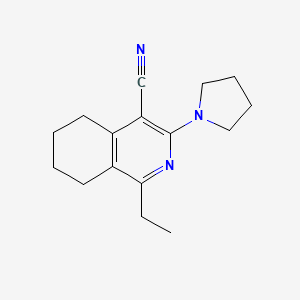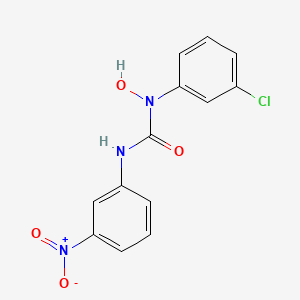
1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with complex structures such as "1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one" typically involves multi-step reactions, including regiospecific and regioselective processes. For example, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the challenges in identifying regioisomers and the crucial role of X-ray crystallography for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated through spectroscopic techniques and single-crystal X-ray analysis. The study by Wu et al. (2022) provides insights into the structural properties of a comparable compound, revealing the role of density functional theory (DFT) calculations in confirming the molecular structure obtained from X-ray diffraction (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving such molecules often include substitutions, ring-opening, and cyclization steps. Wu et al. (2021) described the synthesis involving ring-opening, cyclization, and Mannich reactions, highlighting the compound's potential interactions with proteins and suggesting its biochemical relevance (Wu et al., 2021).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide a foundation for predicting these properties, as demonstrated by Shi et al. (2007), who detailed the crystal structure and intramolecular hydrogen bonding of a synthesized compound (Shi et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-5-6-13-18-15(10-19(2,3)11-16(18)23)22(21-13)14-9-12(20)7-8-17(14)24-4/h7-9H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWDZVJBBHMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)


![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)
![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)
![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)